REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:13].[BH4-].[Na+].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[OH:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
14.71 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2CCC(C2=C(C(=C1)Cl)I)=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CCC(C2=C(C(=C1)Cl)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |